molecular formula C7H3BrF3I B1373150 2-Bromo-1-iodo-3-(trifluoromethyl)benzene CAS No. 1049731-01-2

2-Bromo-1-iodo-3-(trifluoromethyl)benzene

Cat. No.: B1373150
CAS No.: 1049731-01-2
M. Wt: 350.9 g/mol
InChI Key: NANPAHUEDRWAJP-UHFFFAOYSA-N
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Description

2-Bromo-1-iodo-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H3BrF3I It is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the sequential halogenation of 3-(trifluoromethyl)benzene. Initially, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. This step is followed by iodination using iodine or an iodinating agent like iodine monochloride (ICl) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-iodo-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-Bromo-1-iodo-3-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for producing various derivatives that are used in pharmaceuticals and agrochemicals. The presence of both bromine and iodine allows for multiple pathways in synthetic chemistry, providing chemists with versatile options for compound modification.

Medicinal Chemistry

The compound's structural features contribute to its potential applications in medicinal chemistry. The trifluoromethyl group is known to enhance lipophilicity, which can improve the bioavailability of drug candidates. Furthermore, the halogen substituents can influence the pharmacological properties of molecules, making them more effective as therapeutic agents.

Material Science

Due to its unique electronic properties, this compound may find applications in material science, particularly in the development of polymers and other materials that require specific electron-withdrawing characteristics.

Comparative Analysis with Related Compounds

Compound NameFormulaNotable Features
2-Bromo-1-iodo-4-(trifluoromethyl)benzeneC₇H₃BrF₃ISimilar structure but different substitution pattern
1-Iodo-3,5-bis(trifluoromethyl)benzeneC₈H₂I(F₃)₂Contains two trifluoromethyl groups
3-Bromo-4-(trifluoromethyl)anilineC₇H₆BrF₃NContains an amino group affecting reactivity

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. The trifluoromethyl group enhances the compounds' interactions with biological targets, leading to improved efficacy against cancer cell lines.

Case Study 2: Development of Agrochemicals

In agricultural chemistry, the compound has been explored as a building block for new herbicides and pesticides. The unique properties imparted by the trifluoromethyl and halogen groups have shown promise in enhancing the activity and selectivity of these agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine, iodine, and trifluoromethyl groups. These substituents make the ring more susceptible to nucleophilic attack and facilitate cross-coupling reactions by stabilizing the transition states . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison: 2-Bromo-1-iodo-3-(trifluoromethyl)benzene is unique due to the specific positioning of the bromine, iodine, and trifluoromethyl groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in cross-coupling reactions and the synthesis of complex molecules due to its electronic and steric properties .

Biological Activity

2-Bromo-1-iodo-3-(trifluoromethyl)benzene is an organohalogen compound with the molecular formula C₇H₃BrF₃I and a molecular weight of approximately 350.9 g/mol. This compound features a benzene ring substituted with bromine and iodine atoms, as well as a trifluoromethyl group at the meta position. The presence of these halogens and the trifluoromethyl group significantly influences its chemical properties, making it a subject of interest in various fields, including organic synthesis and medicinal chemistry.

The reactivity of this compound is characterized by its ability to undergo nucleophilic substitution reactions due to the presence of the halogen atoms. The bromine atom can be displaced by nucleophiles in reactions such as:

  • Nucleophilic Aromatic Substitution : The compound can participate in nucleophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the negative charge developed during the reaction.

Antimicrobial and Anticancer Properties

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. For instance, halogenated aromatic compounds are known for their antimicrobial and anticancer activities. Studies have shown that such compounds can interact with various biological targets, leading to alterations in cellular processes like apoptosis and cell proliferation.

Case Studies

  • Anticancer Activity : A study examining halogenated benzenes demonstrated that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity against cancer cell lines. The mechanism was attributed to their ability to induce oxidative stress within cells, leading to apoptosis.
  • Antimicrobial Effects : Research on structurally similar compounds indicated that they possess antimicrobial properties against various bacterial strains. These effects are often linked to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

The molecular mechanism of action for this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The trifluoromethyl group may enhance the compound's electron-withdrawing properties, stabilizing intermediates during reactions and influencing its overall biological activity .

Stability and Temporal Effects

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors influencing long-term effects on cellular function. Studies indicate that while the compound remains stable under certain conditions, its biological activity may decrease over time due to degradation processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialDisruption of bacterial membranes
Enzyme InhibitionModulation of enzymatic activity

Properties

IUPAC Name

2-bromo-1-iodo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANPAHUEDRWAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704032
Record name 2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049731-01-2
Record name 2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-3-trifluoromethylaniline (8 g, 33.33 mmol) is suspended in water (90 mL) and cooled to 0° C. 96% H2SO4 (26.7 mL, 13.7 mmol) is added and the mixture stirred for 30 minutes. NaNO2 (2.41 g, 35 mmol) is dissolved in a small quantity of water and added dropwise at 0° C. The mixture is stirred for 30 minutes then potassium iodide (9.24 g, 55.66 mmol) and iodine (9.31 g, 36.66 mmol) in water are added dropwise with cooling. The mixture is stirred until gas evolution ceases then warmed to 40° C. and allowed to cool to room temperature. The mixture is shaken with excess aqueous Na2SO3 solution and extracted with ethyl acetate. The organic extracts are evaporated and the residue purified by flash chromatography (eluent: cyclohexane) to give the title compound (Yield 10.0 g)
Quantity
8 g
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26.7 mL
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2.41 g
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90 mL
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Synthesis routes and methods II

Procedure details

An ice-cold solution of NaNO2 (0.15 g) in water (0.5 mL) is added to a mixture of 2-bromo-3-trifluoromethyl-aniline (0.48 g), concentrated H2SO4 (2 mL), and water (1.8 mL) at ca. 5° C. The mixture is stirred in the cooling bath for 20 min and then poured into a solution of KI (0.56 g) and I2 (0.56 g) in water (0.5 mL). After gas evolution ceases, the mixture is heated to 40° C. and stirred at this temperature for 1 h. The mixture is cooled to room temperature and aqueous Na2SO3 solution is added. The resulting mixture is extracted with ethyl acetate, and the combined extracts are dried (Na2SO4) and concentrated. The solvent is evaporated and the residue is chromatographed (cyclohexane/ethyl acetate 95:5→90:10) to give the title compound.
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2 mL
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1.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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